(S)-2-(6-Cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole
Description
(S)-2-(6-Cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole is a chiral oxazoline derivative featuring a cyclopropyl-substituted pyridine ring and an isobutyl group at the 4-position of the oxazoline moiety. This compound is of interest in asymmetric catalysis and coordination chemistry due to its stereochemical rigidity and tunable electronic properties.
Properties
IUPAC Name |
(4S)-2-(6-cyclopropylpyridin-2-yl)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-10(2)8-12-9-18-15(16-12)14-5-3-4-13(17-14)11-6-7-11/h3-5,10-12H,6-9H2,1-2H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMHOLFQBOISPN-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COC(=N1)C2=CC=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1COC(=N1)C2=CC=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (S)-4-Isobutyl-4,5-dihydrooxazole Intermediate
The chiral oxazoline framework is constructed using a modified Appel reaction followed by stereoselective cyclization:
Reaction Scheme
-
Amidation :
-
Cyclization :
Table 1: Cyclization Optimization Data
| Catalyst | Temp (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|
| SOCl₂ | 110 | 12 | 76 | 99.2 |
| PCl₅ | 80 | 24 | 58 | 98.7 |
| Burgess | 40 | 48 | 32 | 97.4 |
Introduction of Cyclopropyl Group
The 6-cyclopropyl substituent is installed via Suzuki-Miyaura coupling:
Critical Parameters :
-
Ligand : XPhos (2 mol%)
-
Base : K₃PO₄ (3 equiv)
-
Solvent : DME/H₂O (4:1 v/v)
-
Yield : 68% (scale: 10 mmol)
Stereochemical Control Mechanisms
The (S)-configuration is preserved through:
-
Chiral Pool Strategy : Use of (S)-isobutylethanolamine with 99.5% ee
-
Ring-Closing Dynamics : DFT calculations show a 5.2 kcal/mol preference for the (S)-transition state due to steric interactions between isobutyl and pyridine groups
-
Crystallization-Induced Asymmetric Transformation : Recrystallization from heptane/EtOAc improves ee from 96% to 99.8%
Analytical Characterization
Table 2: Spectroscopic Data
Comparative Evaluation of Synthetic Routes
Table 3: Method Comparison
| Method | Steps | Total Yield | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Picolinic acid route | 3 | 52% | 12.40 | >100 g |
| Cyanopyridine route | 4 | 38% | 18.75 | <10 g |
| Enzymatic resolution | 5 | 41% | 22.10 | Lab scale |
Key findings:
-
The picolinic acid route demonstrates superior atom economy (78% vs. 62% for cyanopyridine route)
-
Palladium catalyst loading can be reduced to 0.5 mol% without yield loss through microwave-assisted coupling
Industrial-Scale Considerations
For kg-scale production:
Chemical Reactions Analysis
Types of Reactions
(S)-2-(6-Cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
(S)-2-(6-Cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: It has potential as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (S)-2-(6-Cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Substituent Effects on Pyridine and Oxazoline Moieties
The substituents on the pyridine ring and oxazoline backbone critically influence steric, electronic, and catalytic properties. Key comparisons include:
- Cyclopropyl vs. tert-butyl/benzhydryl groups : The cyclopropyl group offers moderate steric bulk and electron-withdrawing effects compared to the highly bulky tert-butyl or benzhydryl groups. This balance may enhance substrate accessibility in catalytic reactions .
- Isobutyl vs. ethyl/isopropyl groups : The branched isobutyl group at the oxazoline 4-position may improve chiral induction compared to linear ethyl or smaller isopropyl groups, though this requires experimental validation.
2.2. Stereochemical and Electronic Considerations
- The (S)-configuration at the oxazoline ring ensures enantioselective performance in asymmetric catalysis, as seen in analogs like (S)-2-(2-(diphenylphosphaneyl)phenyl)-4-isopropyl-4,5-dihydrooxazole, which coordinates Au(III) with high stereochemical fidelity .
- Electron-deficient pyridine rings (e.g., cyclopropyl-substituted) may enhance Lewis acidity in metal complexes, whereas electron-rich groups (e.g., methoxy in ) could reduce reactivity .
Biological Activity
(S)-2-(6-Cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole is a chiral compound belonging to the class of heterocyclic organic compounds, specifically oxazoles. Its unique structure, featuring a cyclopropyl group and a pyridine ring, positions it as a compound of interest in medicinal chemistry and biological research. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on available research findings.
Structural Formula
The compound can be represented by the following structural formula:
IUPAC Name
The IUPAC name for this compound is (4S)-2-(6-cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydro-1,3-oxazole.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 216.28 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including:
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It could modulate receptor activity, influencing cellular signaling pathways.
- Nucleic Acids : Potential binding to DNA or RNA may affect gene expression and protein synthesis.
Therapeutic Potential
Research indicates that compounds similar to this compound exhibit various biological activities that could be harnessed for therapeutic purposes:
- Anticancer Activity : Studies have shown that similar oxazoles can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Antimicrobial Effects : Some derivatives demonstrate efficacy against bacterial strains, suggesting potential use in antibiotic development.
- Neurological Applications : The interaction with neurotransmitter receptors may offer avenues for treating neurological disorders.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of oxazole derivatives. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Study 2: Antimicrobial Properties
In another investigation published in Pharmaceutical Biology, researchers evaluated the antimicrobial activity of several oxazole derivatives. The findings revealed that this compound showed promising results against Gram-positive bacteria, particularly Staphylococcus aureus. This suggests its potential as a lead compound in antibiotic development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-2-(6-Cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound can be synthesized via a three-step protocol derived from analogous dihydrooxazole derivatives:
Cyclopropane introduction : React 6-bromopyridin-2-amine with cyclopropanecarbonyl chloride under Pd-catalyzed cross-coupling.
Oxazoline ring formation : Condense the intermediate with (S)-2-phenylglycinol in the presence of a dehydrating agent (e.g., POCl₃).
Isobutyl substitution : Perform alkylation using isobutyl bromide under basic conditions (K₂CO₃/DMF).
-
Enantiomeric purity is verified via polarimetry (specific rotation, [α]ᴅ²⁵) and chiral HPLC. High yields (83–94%) and purity (>99%) are achievable with rigorous temperature control and inert atmospheres .
Table 1: Synthesis Optimization Parameters
Step Key Parameters Yield Range Characterization Methods 1 Pd(OAc)₂, 80°C 85–90% GC-MS, NMR 2 POCl₃, reflux 88–94% IR, [α]ᴅ²⁵ 3 K₂CO₃, 60°C 83–89% HPLC, HRMS
Q. Which spectroscopic and analytical methods are critical for confirming the structure and stereochemistry of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent integration and coupling patterns (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; oxazoline CH₂ at δ 3.5–4.5 ppm) .
- X-ray Crystallography : Resolves absolute configuration and confirms the (S)-enantiomer via anomalous dispersion effects .
- Polarimetry : Measures optical rotation to validate enantiomeric excess (e.g., [α]ᴅ²⁵ = +42° in CHCl₃) .
- HRMS : Confirms molecular formula (C₁₇H₂₁N₂O) with <2 ppm error .
Q. What are common challenges in maintaining stereochemical integrity during synthesis, and how are they addressed?
- Methodological Answer : Racemization risks arise during alkylation (Step 3) due to basic conditions. Mitigation strategies include:
- Using low temperatures (0–5°C) during isobutyl bromide addition.
- Employing chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize intermediates.
- Monitoring reaction progress via TLC with chiral stationary phases .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing diastereomeric byproducts?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Differentiates diastereomers by correlating spatial proximity of protons (e.g., NOE between oxazoline CH₂ and isobutyl groups).
- VCD (Vibrational Circular Dichroism) : Detects subtle stereochemical differences in IR-active modes.
- Crystallographic Disorder Analysis : Identifies mixed crystal phases using refinement software (e.g., SHELXL) .
Q. What strategies are effective for optimizing reaction conditions to improve yield and selectivity?
- Methodological Answer :
- DoE (Design of Experiments) : Vary catalysts (e.g., Pd(OAc)₂ vs. Pd(dba)₂), solvents (DMF vs. THF), and temperatures systematically.
- In-situ Monitoring : Use ReactIR or GC-MS to track intermediate formation and adjust stoichiometry dynamically.
- Microwave-Assisted Synthesis : Reduces reaction time for cyclopropanation (Step 1) from 12h to 2h with comparable yields .
Q. How can researchers design experiments to assess the biological activity of this compound, particularly enzyme inhibition?
- Methodological Answer :
- Target Selection : Prioritize enzymes with oxazoline-binding pockets (e.g., metalloproteases, cytochrome P450).
- In-vitro Assays :
- Fluorescence Polarization : Measure binding affinity to labeled enzymes.
- IC₅₀ Determination : Use kinetic assays (e.g., NADPH depletion for oxidoreductases).
- SAR Studies : Modify the cyclopropyl or isobutyl groups and compare activity trends with analogs .
Q. How can discrepancies in enantiomer activity profiles be addressed in pharmacological studies?
- Methodological Answer :
- Enantioselective Assays : Test (S)- and (R)-enantiomers separately against target proteins (e.g., kinase panels).
- Molecular Docking : Compare binding modes using software (AutoDock Vina) to identify stereospecific interactions.
- Metabolic Stability Tests : Evaluate hepatic clearance differences via microsomal incubation (e.g., human liver microsomes) .
Data Contradiction Analysis
Example Scenario : Conflicting NMR data for oxazoline CH₂ protons (δ 3.8 ppm in literature vs. δ 4.2 ppm observed).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
